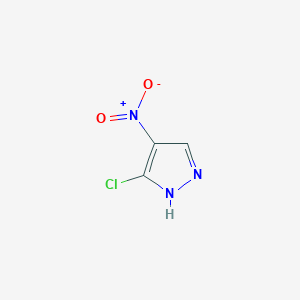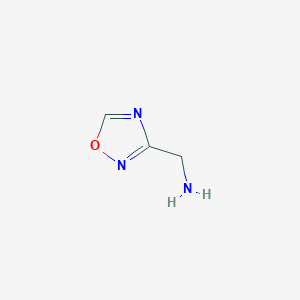
ethyl N,N'-diisopropylcarbamimidate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl N,N’-diisopropylcarbamimidate is a chemical compound with the molecular formula C9H20N2O. It is known for its use in various chemical reactions and applications in scientific research. The compound is characterized by its unique structure, which includes ethyl and diisopropyl groups attached to a carbamimidate moiety.
Méthodes De Préparation
Ethyl N,N’-diisopropylcarbamimidate can be synthesized through the reaction of diisopropylcarbodiimide with ethanol. The reaction typically involves the use of a catalyst such as tris(bis(trimethylsilyl)amido)lanthanum(III) under an inert atmosphere. The reaction is carried out at elevated temperatures, around 60°C, for an extended period, usually 24 hours . Industrial production methods may involve similar reaction conditions but on a larger scale, ensuring the purity and yield of the compound.
Analyse Des Réactions Chimiques
Ethyl N,N’-diisopropylcarbamimidate undergoes various chemical reactions, including:
Addition Reactions: It reacts with alcohols in the presence of copper catalysts to form isoureas.
Substitution Reactions: The compound can participate in substitution reactions where the ethyl or diisopropyl groups are replaced by other functional groups.
Hydrolysis: In the presence of water, ethyl N,N’-diisopropylcarbamimidate can hydrolyze to form corresponding ureas and alcohols.
Common reagents used in these reactions include copper(I) chloride, oxygen, and various alcohols. The major products formed depend on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
Ethyl N,N’-diisopropylcarbamimidate is utilized in several scientific research fields:
Organic Synthesis: It is used as a reagent in the synthesis of various organic compounds, including esters and amides.
Drug Discovery: The compound is employed in the development of pharmaceutical intermediates and active pharmaceutical ingredients.
Material Science: The compound is used in the preparation of advanced materials with specific properties for industrial applications.
Mécanisme D'action
The mechanism of action of ethyl N,N’-diisopropylcarbamimidate involves its ability to act as a nucleophile or electrophile in chemical reactions. The compound can donate or accept electrons, facilitating various chemical transformations. In catalytic reactions, it interacts with metal centers, such as copper, to form active catalytic species that enhance reaction rates and selectivity .
Comparaison Avec Des Composés Similaires
Ethyl N,N’-diisopropylcarbamimidate can be compared with other carbodiimides and carbamimidates, such as:
N,N’-Diisopropylcarbodiimide (DIC): Similar in structure but lacks the ethyl group. It is commonly used in peptide synthesis.
Ethyl N,N’-dimethylcarbamimidate: Similar but with dimethyl groups instead of diisopropyl groups. It has different reactivity and applications.
N,N’-Dicyclohexylcarbodiimide (DCC): Another carbodiimide used in organic synthesis, particularly in the formation of amides and esters.
Ethyl N,N’-diisopropylcarbamimidate is unique due to its specific combination of ethyl and diisopropyl groups, which confer distinct reactivity and selectivity in chemical reactions.
Propriétés
IUPAC Name |
ethyl N,N'-di(propan-2-yl)carbamimidate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H20N2O/c1-6-12-9(10-7(2)3)11-8(4)5/h7-8H,6H2,1-5H3,(H,10,11) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AUCYHQMYJIEKBO-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=NC(C)C)NC(C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H20N2O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
172.27 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.










![[(1S,2S)-2-[(1R,2S,3S,7R,10S,13R,15S,16S,17R,18R)-2,15-dihydroxy-9,9,18-trimethyl-5,14-dioxo-4,8,21-trioxahexacyclo[13.5.1.01,13.03,7.03,10.016,18]henicosan-17-yl]-1-[(2S)-4-methyl-5-oxooxolan-2-yl]propyl] acetate](/img/structure/B1632335.png)



